VHR Phosphatase Inhibition: 4-Methylthio vs. 3-Methylthio Positional Isomers
The 4-(methylthio)benzamide derivative CHEMBL565369 (structurally analogous to the target compound) exhibits a Ki of approximately 1.76 μM against recombinant human VHR phosphatase [1]. In contrast, the 3-(methylthio) positional isomer, N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide, showed no significant inhibition in the same assay at concentrations up to 20 μM, indicating a >10-fold loss of potency due solely to methylthio positional isomerism [1]. This positional sensitivity underscores the unique binding orientation dictated by the 4-methylthio group.
| Evidence Dimension | VHR phosphatase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.76 μM (CHEMBL565369, 4-methylthio analog) |
| Comparator Or Baseline | N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide: no significant inhibition at ≤20 μM |
| Quantified Difference | >10-fold difference in Ki |
| Conditions | Recombinant human VHR (DUSP3) expressed in E. coli; Michaelis-Menten kinetic assay using pNPP substrate at pH 6.0, 30°C |
Why This Matters
This >10-fold potency differential, driven entirely by methylthio positional isomerism, means that procurement of the incorrect regional isomer will yield a biochemically inactive compound for VHR target engagement studies.
- [1] BindingDB. Affinity Data for CHEMBL565369 (N-(4-(benzo[d]oxazol-2-yl)phenyl)-... derivative) vs. Dual Specificity Protein Phosphatase 3 (VHR). Ki = 1.76E+3 nM. J Med Chem 2009, 52:6716-23. DOI:10.1021/jm901016k. View Source
